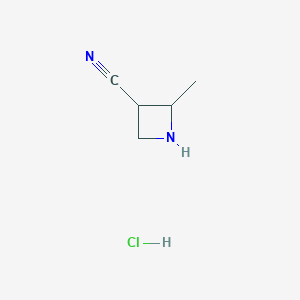

2-Methylazetidine-3-carbonitrile;hydrochloride

Description

Contextualization of Azetidine (B1206935) Scaffolds in Modern Chemical Research

Azetidine scaffolds have garnered considerable attention from medicinal chemists and have emerged as valuable frameworks in drug discovery. nih.gov Their appeal lies in their satisfactory stability, molecular rigidity, and distinct chemical and biological properties. nih.gov Although they are less explored than other saturated nitrogen-containing heterocycles due to synthetic challenges, recent advancements have made them more accessible. nih.govrsc.org The azetidine moiety is present in a diverse range of pharmacologically active compounds, including anticancer, antibacterial, and antiviral agents. nih.govlifechemicals.com The rigid structure of the azetidine ring helps to constrain the conformation of molecules, which can lead to improved binding affinity and selectivity for biological targets. mdpi.com This makes them particularly useful as scaffolds in the design of novel therapeutics. acs.org

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Strategies

Four-membered nitrogen heterocycles, such as azetidines and β-lactams, are valuable substrates in organic chemistry. nih.gov Their utility stems from the inherent ring strain, which drives their reactivity and allows for a variety of ring-opening and functionalization reactions. rsc.org While this strain makes them reactive, azetidines are significantly more stable than their three-membered counterparts, aziridines, which allows for easier handling while still providing unique reactivity under appropriate conditions. rsc.org This balance of stability and reactivity makes them versatile building blocks for synthesizing other nitrogen-containing compounds with potential biological activities. nih.gov The development of new synthetic methods to access highly substituted and stereochemically complex azetidines continues to be an active area of research. nih.govresearchgate.netacs.org

Importance of the Nitrile Functionality in Chemical Transformations

The nitrile, or cyano, group (C≡N) is an exceptionally versatile functional group in organic synthesis. nih.govresearchgate.net Its linear geometry and electronic properties, characterized by an electrophilic carbon atom and a nucleophilic nitrogen atom, allow it to participate in a wide array of chemical reactions. nih.govlibretexts.org The nitrile group can be transformed into various other functional groups, making it a valuable synthetic intermediate. researchgate.netwikipedia.org For instance, it can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents like Grignard reagents to yield ketones. libretexts.orglibretexts.orgchemistrysteps.com This functional group's ability to act as a precursor to amines, carboxylic acids, and ketones underscores its importance in the synthesis of pharmaceuticals and other complex organic molecules. ebsco.com

Overview of Research Directions for 2-Methylazetidine-3-carbonitrile;hydrochloride and Analogues

Research involving this compound and its analogues is primarily focused on leveraging its unique structural features for the synthesis of novel compounds. Current efforts are directed towards the development of stereoselective methods for the synthesis of substituted azetidines, as the precise spatial arrangement of substituents is often crucial for biological activity. nih.govuni-muenchen.deacs.org For example, methods for the diastereoselective α-alkylation of N-substituted azetidine-2-carbonitriles have been developed. rsc.org Researchers are also exploring the functionalization of the azetidine ring and the transformation of the nitrile group to create libraries of diverse molecules for screening in drug discovery programs. nih.govnih.gov The synthesis of azetidine-based amino acids and their incorporation into peptides is another area of active investigation, aiming to create peptidomimetics with enhanced stability and activity. mdpi.com

Scope and Objectives of Current Research Efforts on this compound

The overarching goal of current research on this compound is to expand the synthetic toolbox available to organic chemists for the construction of complex, nitrogen-containing molecules. Key objectives include the development of efficient and scalable synthetic routes to enantioenriched substituted azetidines. acs.org Another major objective is to utilize these building blocks in diversity-oriented synthesis to access novel chemical space for probe and drug discovery. nih.gov By exploring the reactivity of both the azetidine ring and the nitrile functionality, researchers aim to create a wide range of molecular scaffolds with potential applications in medicinal chemistry and materials science. The ultimate aim is to translate the unique properties of this compound into the discovery of new molecules with valuable biological or physical properties.

Chemical and Physical Properties

Below are tables detailing the computed chemical and physical properties for the cis and trans isomers of 2-Methylazetidine-3-carbonitrile hydrochloride.

Table 1: Properties of cis-2-Methylazetidine-3-carbonitrile hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈Cl₂N₄ |

| Molecular Weight | 265.18 g/mol |

| IUPAC Name | (2R,3R)-2-methylazetidine-3-carbonitrile;(2S,3S)-2-methylazetidine-3-carbonitrile;dihydrochloride |

| InChI Key | OPQGOSONTVLACT-PXPIPYFDSA-N |

| Canonical SMILES | C[C@@H]1C@@HC#N.C[C@H]1C@HC#N.Cl.Cl |

Data sourced from PubChem CID 176470458. nih.gov

Table 2: Properties of trans-2-Methylazetidine-3-carbonitrile hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈Cl₂N₄ |

| Molecular Weight | 265.18 g/mol |

| IUPAC Name | (2R,3S)-2-methylazetidine-3-carbonitrile;(2S,3R)-2-methylazetidine-3-carbonitrile;dihydrochloride |

| InChI Key | OPQGOSONTVLACT-FZUHBSIMSA-N |

| Canonical SMILES | C[C@@H]1C@HC#N.C[C@H]1C@@HC#N.Cl.Cl |

Data sourced from PubChem CID 176470459. nih.gov

Synthetic Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into a variety of other functional groups.

Table 3: Common Synthetic Transformations of Nitriles

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis (Acidic or Basic) | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |

| Reduction | LiAlH₄, then H₂O | Primary Amine |

| Partial Reduction | DIBAL-H, then H₂O | Aldehyde |

| Reaction with Grignard Reagents | R-MgBr, then H₃O⁺ | Ketone |

Information compiled from various sources. libretexts.orgwikipedia.orglibretexts.orgchemistrysteps.com

Mentioned Compounds

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylazetidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c1-4-5(2-6)3-7-4;/h4-5,7H,3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHFVCOSDXJTMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylazetidine 3 Carbonitrile;hydrochloride and Substituted Azetidine 3 Carbonitriles

Retrosynthetic Analysis of the 2-Methylazetidine-3-carbonitrile Skeleton

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 2-methylazetidine-3-carbonitrile, the primary disconnections involve the formation of the azetidine (B1206935) ring.

A key disconnection is the C-N bond, leading to an acyclic precursor. This suggests that the azetidine ring can be formed via an intramolecular cyclization. The nitrile and methyl groups are considered as functionalities that can be introduced at various stages of the synthesis.

One plausible retrosynthetic pathway involves the disconnection of the N1-C4 bond of the azetidine ring. This leads to a γ-amino halide or a related precursor with a leaving group at the γ-position relative to the amino group. The stereochemistry at C2 and C3 would need to be controlled during the synthesis of this precursor.

Another retrosynthetic approach involves a [2+2] cycloaddition, although this is less common for the synthesis of saturated heterocycles like azetidines. Ring expansion of a corresponding aziridine derivative also presents a viable synthetic strategy.

Intramolecular Cyclization Approaches to Azetidine Ring Formation

The formation of the azetidine ring through intramolecular cyclization is a widely employed and effective strategy. This approach involves the formation of a C-N bond to close the four-membered ring.

The intramolecular nucleophilic substitution of a γ-haloamine or a precursor with a similar leaving group is a classical and direct method for azetidine synthesis. nih.gov In this approach, a primary or secondary amine attacks an electrophilic carbon center bearing a leaving group, such as a halide or a sulfonate ester, to form the azetidine ring.

The success of this method often depends on the nature of the leaving group, the reaction conditions, and the substitution pattern of the acyclic precursor. Challenges can include competing intermolecular reactions and the inherent strain of the four-membered ring, which can disfavor cyclization.

| Precursor Type | Leaving Group | General Reaction Conditions | Key Considerations |

| γ-Haloamine | Cl, Br, I | Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., THF, DMF) | Concentration of the reaction to favor intramolecular cyclization. |

| γ-Amino Mesylate | OMs | Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., THF, DMF) | Mesylates are often better leaving groups than halides. |

| γ-Amino Tosylate | OTs | Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., THF, DMF) | Tosylates are also excellent leaving groups. |

Base-promoted annulation reactions can be utilized for the synthesis of substituted azetidines, including those with a carbonitrile functionality. These reactions often involve the generation of a carbanion or another nucleophilic species that subsequently participates in an intramolecular cyclization.

For the synthesis of azetidine-3-carbonitriles, a relevant approach involves the base-promoted α-alkylation of N-substituted azetidine-2-carbonitriles. nih.gov For instance, the treatment of an N-((S)-1-arylethyl)azetidine-2-carbonitrile with a strong base like lithium diisopropylamide (LDA) can generate a carbanion at the α-position, which can then be alkylated. nih.gov While this example illustrates the functionalization of a pre-formed azetidine ring, similar base-promoted strategies can be envisioned for the initial ring formation.

| Base | Substrate | Electrophile | Product |

| LDA | N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile | Benzyl bromide | α-Benzylated azetidine-2-carbonitrile |

Palladium-catalyzed intramolecular amination of C-H bonds has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including azetidines. organic-chemistry.orgacs.orgnih.gov This methodology allows for the formation of a C-N bond by activating a typically unreactive C-H bond. organic-chemistry.orgacs.orgnih.gov

These reactions often employ a directing group to position the palladium catalyst in proximity to the C-H bond that will be functionalized. Picolinamide (PA) has been shown to be an effective directing group for the synthesis of azetidines via the palladium-catalyzed amination of γ-C(sp3)-H bonds. organic-chemistry.orgacs.org The reaction proceeds with a palladium catalyst, an oxidant, and often an additive. rsc.org This method offers a novel and efficient route to functionalized azetidines under relatively mild conditions. organic-chemistry.orgnih.gov

| Catalyst | Directing Group | Oxidant | Key Features |

| Pd(OAc)2 | Picolinamide (PA) | PhI(OAc)2 | Enables amination of unactivated C(sp3)-H bonds. organic-chemistry.orgacs.org |

| Palladium(II) | - | Benziodoxole tosylate | Promotes reductive elimination at an alkyl-Pd(IV) intermediate. rsc.org |

Ring Expansion Strategies for Azetidine Construction

Ring expansion strategies provide an alternative approach to the synthesis of azetidines, often starting from more readily available three-membered ring precursors.

The ring expansion of aziridines to azetidines is a synthetically useful transformation. nih.gov This can be achieved through various mechanisms, including the organic-chemistry.orgnih.gov-Stevens rearrangement of aziridinium ylides. nih.gov This process involves the formation of an ylide intermediate, which then undergoes a rearrangement to afford the one-carbon ring-expanded azetidine product. nih.gov

Enzyme-catalyzed versions of this reaction have been developed, offering high enantioselectivity. nih.gov For example, an engineered cytochrome P450 enzyme can catalyze the carbene transfer from a diazo compound to an aziridine, followed by a highly stereocontrolled organic-chemistry.orgnih.gov-Stevens rearrangement to yield chiral azetidines. nih.gov

Another approach involves the thermal isomerization of 2-(bromomethyl)aziridines to 3-bromoazetidines. rsc.org This rearrangement can be facilitated by the Thorpe-Ingold effect in appropriately substituted aziridines. researchgate.net

| Reaction Type | Key Intermediate | Catalyst/Conditions | Outcome |

| organic-chemistry.orgnih.gov-Stevens Rearrangement | Aziridinium ylide | Engineered Cytochrome P450, Diazo compound | Enantioselective formation of azetidines. nih.gov |

| Thermal Isomerization | - | Refluxing in DMSO | Conversion of 2-(bromomethyl)aziridines to 3-bromoazetidines. rsc.org |

Stereoselective Ring Expansion of Chiral Oxirane Derivatives

The ring expansion of three-membered rings, such as oxiranes (epoxides), into four-membered azetidine rings represents a powerful strategy for synthesizing substituted azetidines. This approach often allows for the transfer of stereochemistry from the readily available chiral oxirane starting material to the final azetidine product.

A general and efficient two-step method has been developed for the regio- and diastereoselective synthesis of 2-arylazetidines from benzylaminomethyloxiranes. acs.org In this kinetically controlled reaction, the use of strong alkali amide-type superbases favors the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine ring. The reaction proceeds via an intramolecular nucleophilic substitution (SN2) mechanism, where the deprotonated amine attacks one of the oxirane carbons. Spectroscopic analysis confirmed that the substituents at the 2- and 3-positions of the azetidine ring are exclusively in a trans configuration. acs.org

Quantum chemical investigations have provided insight into the high regio- and stereoselectivity of this transformation. acs.org The preference for the 4-exo-tet cyclization (leading to the azetidine) over the 5-endo-tet cyclization (leading to the pyrrolidine) is explained by Baldwin's rules, which are governed by the geometric constraints of the transition state. The calculations show that the transition state leading to the trans-azetidine is significantly lower in energy than the one leading to the cis-azetidine or the pyrrolidine products, which is consistent with the experimental observations. acs.org

| Starting Material | Base | Product | Diastereoselectivity | Ref |

| (2R,3R)-N-benzyl-3-phenyloxiran-2-yl)methanamine | KHMDS/t-BuOK | (2R,3R)-1-benzyl-2-phenylazetidin-3-ol | >95% trans | acs.org |

| (2S,3S)-N-benzyl-3-phenyloxiran-2-yl)methanamine | KHMDS/t-BuOK | (2S,3S)-1-benzyl-2-phenylazetidin-3-ol | >95% trans | acs.org |

Advanced Cycloaddition Chemistry for Azetidine Synthesis

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are among the most efficient methods for constructing cyclic systems like azetidines.

The [2+2]-cycloaddition of imines and alkenes, known as the aza Paternò-Büchi reaction, is a direct method for synthesizing the azetidine core. rsc.org However, this reaction has faced challenges, including competing side reactions of the imine. rsc.org A significant advancement involves the use of ketene-imine cycloadditions, famously known as the Staudinger synthesis, which is a highly general method for accessing 2-azetidinones (β-lactams). mdpi.com These can subsequently be reduced to the corresponding azetidines.

More recent developments focus on metal-catalyzed cycloadditions. For instance, Rh(I)-catalyzed oxygenative [2+2] cycloadditions of terminal alkynes and imines have been reported for the synthesis of 2-azetidinones. rsc.org Another strategy involves the [2+2]-cycloaddition of nitriles and alkenes to form 1-azetines, which can be reduced to azetidines. nih.gov

Photochemical [2+2] cycloadditions offer a powerful and often stereoselective route to azetidines. rsc.org The aza Paternò-Büchi reaction, the photochemical cycloaddition between an imine and an alkene, can be initiated by direct UV irradiation or through the use of a triplet sensitizer. rsc.org

A major breakthrough in this area is the use of visible-light photocatalysis. springernature.comnih.gov Schindler's group developed an intermolecular [2+2] photocycloaddition between oximes (specifically 2-isoxazoline-3-carboxylates) and alkenes, mediated by an iridium photocatalyst. springernature.comnih.gov This method proceeds via a triplet energy transfer mechanism under mild conditions and exhibits a broad substrate scope and high functional group tolerance. springernature.comnih.govchemrxiv.org This approach is particularly valuable as the resulting products can be readily converted into unprotected azetidines, which are highly desirable synthetic targets. nih.gov

| Imine Component | Alkene Component | Catalyst/Conditions | Product Type | Ref |

| 2-Isoxazoline-3-carboxylates | Various Alkenes | fac-[Ir(dFppy)3], Blue Light | Highly Functionalized Azetidines | rsc.orgnih.gov |

| Cyclic Oximes | Aryl Alkynes | Visible Light, Triplet Sensitizer | 2-Azetines | nih.gov |

| 1,3-dimethyl-6-azauracil | Ethyl vinyl ether | Acetone, UV light | Azetidine-containing bicyclic product | rsc.org |

Stereoselective and Asymmetric Synthesis of 2-Methylazetidine-3-carbonitrile

The synthesis of specific stereoisomers of 2-Methylazetidine-3-carbonitrile requires precise control over the formation of two adjacent stereocenters. This is achieved through enantioselective and diastereoselective methodologies.

Achieving high enantioselectivity in the synthesis of chiral azetidines is a key objective. One powerful strategy is the biocatalytic one-carbon ring expansion of aziridines. chemrxiv.orgchemrxiv.org An engineered cytochrome P450 enzyme can catalyze the reaction of aziridines with diazo reagents to produce chiral azetidines via a nih.govspringernature.com-Stevens rearrangement. This enzymatic approach exerts exceptional stereocontrol, achieving enantiomeric ratios as high as 99:1, and overcomes competing side reactions like cheletropic extrusion. chemrxiv.orgchemrxiv.org

Organocatalysis provides another route to enantiomerically enriched azetidines. A protocol involving the enantioselective α-chlorination of aldehydes, followed by a multi-step sequence including cyclization, has been developed to prepare 2-alkyl substituted N-alkyl azetidines with high enantiomeric excess (84–92% ee). nih.gov

Furthermore, copper-catalyzed asymmetric boryl allylation of azetines has been shown to be a highly enantioselective method for the difunctionalization of the azetidine precursor, installing both a boryl and an allyl group with the concomitant creation of two new stereogenic centers. nih.gov

Controlling the relative stereochemistry between the C2-methyl and C3-carbonitrile groups is crucial for synthesizing specific diastereomers, such as the trans-2-Methylazetidine-3-carbonitrile. nih.gov

The ring expansion of propargylic aziridines using a gold-catalyzed 4-exo-dig cyclization provides stereoselective access to (Z)-alkylidene azetidines. acs.org While not directly producing the target compound, this method demonstrates a high degree of stereocontrol in functionalizing the azetidine ring.

A more direct approach involves the diastereoselective α-alkylation of a pre-existing azetidine scaffold. The base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles can be highly diastereoselective. rsc.org By forming an N-borane complex, the steric environment around the α-carbon is controlled, directing the approach of the electrophile. For example, alkylation of the borane complex of N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile with an alkyl halide proceeded with high diastereoselectivity. rsc.org The chiral auxiliary on the nitrogen can later be removed to yield the optically active 2-substituted azetidine-2-carbonitrile. rsc.org This principle of substrate-controlled diastereoselection is a key strategy for accessing specific diastereomers of compounds like 2-Methylazetidine-3-carbonitrile.

| Method | Key Intermediate | Stereocontrol | Product | Ref |

| Biocatalytic Ring Expansion | Aziridinium ylide | Enantioselective (Enzyme-controlled) | Chiral Azetidines | chemrxiv.orgchemrxiv.org |

| Organocatalysis | γ-chloro amine | Enantioselective (Catalyst-controlled) | Chiral N-alkyl-2-alkylazetidines | nih.gov |

| α-Alkylation | N-borane complex of azetidine-2-carbonitrile | Diastereoselective (Substrate-controlled) | Optically active 2-substituted azetidine-2-carbonitriles | rsc.org |

| Ring Expansion of Oxiranes | Benzylaminomethyloxirane | Diastereoselective (Kinetically controlled) | trans-2,3-disubstituted azetidines | acs.org |

Role of Chiral Auxiliaries and Organocatalysis in Stereoselective Synthesis

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. In the context of azetidine synthesis, auxiliaries such as (S)-1-arylethylamine have been successfully employed to synthesize optically active 2-substituted azetidine-2-carbonitriles. This approach involves the diastereoselective α-alkylation of an N-((S)-1-arylethyl)azetidine-2-carbonitrile. The chiral auxiliary guides the approach of the electrophile, leading to a preponderance of one diastereomer. Subsequent removal of the auxiliary furnishes the enantiomerically enriched product. While this method has been demonstrated for 2-carbonitriles, the principle can be extended to the synthesis of 2,3-disubstituted azetidines.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of cyclic compounds. In the realm of azetidine synthesis, organocatalysts have been utilized for the enantioselective α-chlorination of aldehydes, which can then be converted to 2-substituted azetidines. Although a direct organocatalytic route to 2-Methylazetidine-3-carbonitrile has not been extensively reported, the development of catalytic asymmetric methods for the synthesis of 2,3-disubstituted azetidines is an active area of research. One such example is the copper-catalyzed enantioselective boryl allylation of azetines, which allows for the creation of two adjacent stereocenters with high control. nih.gov Such catalytic strategies hold promise for the efficient and stereoselective production of complex azetidine frameworks.

Functional Group Interconversions Leading to the Nitrile Moiety

The introduction of the nitrile group at the 3-position of the azetidine ring is a crucial step in the synthesis of the target compound. This can be achieved through various functional group interconversions, including direct cyanation or the conversion of other functional groups, such as carboxylic acid derivatives.

Cyanation Reactions for 3-Position Introduction

Direct cyanation of a suitable precursor, such as a 3-hydroxyazetidine derivative, can be a viable route to introduce the nitrile functionality. The Mitsunobu reaction, for instance, allows for the conversion of an alcohol to a variety of functional groups, including nitriles, through an SN2-type displacement. wikipedia.orgmissouri.edu In this scenario, a 3-hydroxyazetidine could be treated with a cyanide source, such as hydrogen cyanide or its synthetic equivalents, in the presence of triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). This reaction typically proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group, offering a degree of stereochemical control.

Conversion of Carboxylic Acid Derivatives to Nitriles

An alternative and often more common approach to installing a nitrile group is through the dehydration of a primary amide (carboxamide). Therefore, the synthesis of a 2-methylazetidine-3-carboxamide intermediate would be a key step. This precursor could then be subjected to dehydration using various reagents to yield the desired 2-methylazetidine-3-carbonitrile. A mild and effective method for the dehydration of heterocyclic carboxamides involves the use of cyanuric chloride in combination with N,N-disubstituted formamides like N,N-dimethylformamide (DMF). researchgate.net This method has been shown to be effective for a range of heterocyclic amides, providing the corresponding nitriles in good yields under mild conditions. researchgate.net

The synthesis of the prerequisite 2-methylazetidine-3-carboxamide could be envisioned to start from a suitable precursor, potentially involving the construction of the azetidine ring with the required substituents already in place or through functionalization of a pre-formed azetidine ring.

Synthesis of 2-Methylazetidine-3-carbonitrile;hydrochloride through Salt Formation

The final step in the preparation of the target compound is the formation of the hydrochloride salt. This is a standard procedure in medicinal chemistry to improve the stability, solubility, and handling of amine-containing compounds. The free base of 2-methylazetidine-3-carbonitrile can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

A general procedure for the formation of an azetidine hydrochloride salt involves dissolving the N-protected azetidine precursor in a protic solvent, such as a lower alkanol (e.g., methanol), and treating it with a mineral acid like hydrochloric acid. google.com In cases where a protecting group is removed under acidic conditions, such as during hydrogenolysis to cleave a benzyl group, the hydrochloride salt can be formed in situ. google.com The resulting salt can then be isolated by precipitation and filtration, or by evaporation of the solvent. The presence of the hydrochloride salt of trans-2-Methylazetidine-3-carbonitrile and (2S,3R)-2-methylazetidine-3-carbonitrile is confirmed by their availability from commercial suppliers.

Chemical Reactivity and Transformational Chemistry of 2 Methylazetidine 3 Carbonitrile;hydrochloride

Ring Opening Reactions of the Azetidine (B1206935) Core

The reactivity of azetidines is largely driven by the considerable ring strain within the four-membered heterocycle. rsc.org While more stable than the analogous three-membered aziridines, this strain provides a thermodynamic driving force for reactions that lead to ring cleavage. rsc.org For 2-Methylazetidine-3-carbonitrile, the substitution pattern—a methyl group at the C2 position and a carbonitrile at the C3 position—plays a crucial role in determining the regioselectivity of ring-opening reactions.

Nucleophilic Ring Opening Mechanisms

The azetidine ring can be opened by a variety of nucleophiles. nih.gov These reactions typically require activation of the azetidine nitrogen, either through protonation (as in the hydrochloride salt) or quaternization, to form a more reactive azetidinium ion. researchgate.netrsc.org The formation of the azetidinium ion enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The ring-opening then proceeds via an SN2 mechanism. nih.gov

The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. magtech.com.cn In the case of 2-Methylazetidine-3-carbonitrile, a nucleophile could theoretically attack either the C2 or C4 carbon.

Attack at C2: This position is sterically hindered by the adjacent methyl group. However, it is also adjacent to the nitrogen, making it an active site for cleavage.

Attack at C4: This position is generally less sterically hindered.

Studies on similarly substituted azetidines show that nucleophiles often attack the less substituted carbon adjacent to the nitrogen, a process controlled by steric hindrance. magtech.com.cn However, electronic effects from substituents can alter this preference. Unsaturated groups like cyano or aryl groups can stabilize developing charges in a transition state, directing the nucleophilic attack to the carbon they are attached to or the adjacent C-N bond. magtech.com.cn For 2-Methylazetidine-3-carbonitrile, the electron-withdrawing nature of the C3-carbonitrile group might influence the electron distribution in the ring, but direct conjugative stabilization for an attack at C2 or C4 is not present. Therefore, the regioselectivity would depend on a balance between the steric hindrance at C2 and the electronic activation provided by the azetidinium ion.

| Nucleophile (Nu⁻) | Potential Product(s) from Ring Opening | Predominant Reaction Pathway |

| Halides (e.g., Cl⁻, Br⁻) | 3-amino-2-methyl-4-halobutanenitrile | SN2 attack at the less hindered C4 position |

| Amines (e.g., RNH₂) | N-substituted 3,4-diamino-2-methylbutanenitrile | SN2 attack, regioselectivity depends on amine bulkiness |

| Azide (N₃⁻) | 4-azido-3-amino-2-methylbutanenitrile | SN2 attack at C4 |

| Alkoxides (RO⁻) | 4-alkoxy-3-amino-2-methylbutanenitrile | SN2 attack at C4 |

Acid-Catalyzed Azetidine Ring Cleavage

The presence of an acid catalyst facilitates the ring opening of azetidines by protonating the ring nitrogen. nih.govacs.org For 2-Methylazetidine-3-carbonitrile;hydrochloride, the nitrogen atom is already protonated. This pre-activation makes the ring susceptible to cleavage, even by weak nucleophiles. The rate of decomposition or ring-opening in acidic conditions is pH-dependent, with more rapid reactions occurring at lower pH values. nih.gov The mechanism involves the protonated azetidinium ion, which is then attacked by a nucleophile, leading to the cleavage of a C-N bond. rsc.org The stability of the azetidine ring is therefore significantly reduced in acidic media. nih.gov

Common methods for acid-catalyzed ring opening involve Lewis acids (like ZnI₂, Cu(OTf)₂) or Brønsted acids. acs.orgresearchgate.net These reactions often proceed with high regioselectivity, which is governed by the stability of the potential carbocation-like transition states.

| Acid Catalyst | Nucleophile | Expected Outcome for 2-Methylazetidine-3-carbonitrile |

| HCl | H₂O | Formation of 3-amino-4-chloro-2-methylbutanenitrile or hydrolysis products |

| H₂SO₄ | H₂O | Ring opening followed by potential hydrolysis of the nitrile |

| Lewis Acids (e.g., BF₃·OEt₂) | Halide from solvent/reagent | Regioselective C-N bond cleavage to yield functionalized aminopropanes |

Strain-Release Processes in Azetidine Reactivity

The approximately 25-26 kcal/mol of strain energy in the azetidine ring is a key driver for its reactivity. rsc.orgnih.gov This inherent strain facilitates reactions that lead to a more stable, open-chain or larger ring structure. nih.govbris.ac.uk Strain-release can be harnessed in synthetic chemistry to construct more complex molecules. jove.comacs.org For instance, reactions that involve the expansion of the azetidine ring to form five- or six-membered heterocycles are driven by the release of this strain energy. rsc.org

The reactivity of azetidines is a balance between their considerable ring strain and their relative stability compared to aziridines, which allows for unique chemical transformations under specific conditions. rsc.org In the context of 2-Methylazetidine-3-carbonitrile, this strain-driven reactivity means that under appropriate thermal, acidic, or catalytic conditions, the molecule can undergo rearrangements and ring-opening reactions to yield highly functionalized linear amines. nih.gov

Reactions Involving the Carbonitrile Functional Group

The carbonitrile (or nitrile) group (C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. libretexts.orgchemistrysteps.com This electrophilicity is the basis for its reactivity towards nucleophiles.

Nucleophilic Additions to the Nitrile

Nitriles undergo nucleophilic addition reactions across the C≡N triple bond. lumenlearning.com The reaction is analogous to the nucleophilic addition to a carbonyl group, yielding an sp²-hybridized imine anion intermediate. libretexts.orgmasterorganicchemistry.com

Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the nitrile carbon. chemistrysteps.commasterorganicchemistry.com The initial addition forms an imine anion, which upon aqueous workup, hydrolyzes to a ketone. masterorganicchemistry.comlibretexts.org This provides a pathway to convert the nitrile group in 2-Methylazetidine-3-carbonitrile into a keto group, yielding a 3-acyl-2-methylazetidine derivative.

| Nucleophile | Intermediate | Final Product after Hydrolysis |

| Grignard Reagent (R-MgX) | Imine anion salt | 3-Acyl-2-methylazetidine |

| Organolithium (R-Li) | Imine anion salt | 3-Acyl-2-methylazetidine |

| Hydride (from LiAlH₄) | Imine anion | 3-(Aminomethyl)-2-methylazetidine (Primary Amine) |

| Hydride (from DIBAL-H) | Imine anion | 3-Formyl-2-methylazetidine (Aldehyde) |

Reduction of the nitrile group can also be considered a nucleophilic addition of a hydride ion. Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines. libretexts.orgopenstax.org In this case, 2-Methylazetidine-3-carbonitrile would be converted to 3-(aminomethyl)-2-methylazetidine. Milder reducing agents, such as Diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction, which upon hydrolysis yields an aldehyde. chemistrysteps.comlibretexts.org

Hydrolysis and Derivatization of the Nitrile to Carboxylic Acid Derivatives

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. lumenlearning.comchemguide.co.uk The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) first protonates the nitrogen atom, increasing the electrophilicity of the carbon. chemistrysteps.comlumenlearning.com A nucleophilic attack by water leads to the formation of an amide intermediate (2-methylazetidine-3-carboxamide). chemistrysteps.com Continued heating in the acidic medium hydrolyzes the amide to the corresponding carboxylic acid (2-methylazetidine-3-carboxylic acid) and an ammonium salt. chemguide.co.uklibretexts.org

Base-Catalyzed Hydrolysis: In the presence of a strong base like NaOH, the hydroxide ion directly attacks the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com The resulting intermediate is protonated by water to form the amide. libretexts.org Under basic conditions, the amide is further hydrolyzed to a carboxylate salt (e.g., sodium 2-methylazetidine-3-carboxylate) and ammonia. openstax.orgchemguide.co.uk Acidification of the final mixture is required to obtain the free carboxylic acid. libretexts.org

| Condition | Intermediate | Final Product |

| Acidic Hydrolysis (H₃O⁺, heat) | 2-Methylazetidine-3-carboxamide | 2-Methylazetidine-3-carboxylic acid |

| Basic Hydrolysis (OH⁻, heat) | 2-Methylazetidine-3-carboxamide | 2-Methylazetidine-3-carboxylate salt |

Reduction of the Nitrile to Amine or Aldehyde functionalities

The nitrile group at the C3 position of 2-methylazetidine-3-carbonitrile is a versatile functional handle that can be readily reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. These transformations provide access to key building blocks, namely 2-methylazetidin-3-ylmethanamine and 2-methylazetidine-3-carbaldehyde.

Reduction to Primary Amine: The conversion of the nitrile to a primary amine is typically accomplished using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com The reaction mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. chemistrysteps.com The first addition forms an intermediate imine anion, which is then rapidly reduced by a second hydride addition to a dianion intermediate. chemistrysteps.com An aqueous or acidic workup then quenches the reaction and protonates the nitrogen, yielding the primary amine. chemistrysteps.com Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous solvents like diethyl ether or tetrahydrofuran (THF). chemistrysteps.comdocbrown.info

Reduction to Aldehyde: Selective reduction of the nitrile to an aldehyde requires stopping the reaction at the intermediate imine stage, which can then be hydrolyzed to the desired aldehyde. This is achieved by using a sterically hindered and less reactive reducing agent, such as Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.comchemistrysteps.comdavuniversity.org The reaction is performed at low temperatures, typically -78 °C, to prevent over-reduction to the amine. chemistrysteps.comdavuniversity.org DIBAL-H coordinates to the nitrile nitrogen, activating the carbon towards a single hydride transfer. This forms a stable aluminum-imine intermediate that does not undergo further reduction. chemistrysteps.comchemistrysteps.com Subsequent hydrolysis during aqueous workup converts this intermediate into the aldehyde. chemistrysteps.comdavuniversity.org

| Target Functionality | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Primary Amine | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by aqueous workup | 2-Methylazetidin-3-ylmethanamine |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C, followed by aqueous workup | 2-Methylazetidine-3-carbaldehyde |

Electrophilic and Radical Reactions of the Azetidine System

The azetidine ring, while generally stable, possesses significant ring strain that can be exploited in chemical reactions. Its reactivity towards electrophiles and radicals is a key aspect of its chemistry.

Electrophilic Reactions: The nitrogen atom of the azetidine ring is the primary site for electrophilic attack. Upon interaction with electrophiles such as Lewis or Brønsted acids, the nitrogen atom can be activated, making the ring susceptible to nucleophilic ring-opening reactions. rsc.org This activation increases the strain and polarization of the ring bonds, facilitating cleavage. rsc.org

Direct electrophilic substitution on the carbon atoms of the azetidine ring is less common but can be achieved. Strategies involving the generation of a carbanion on the ring, which then acts as a nucleophile towards an electrophile, have been developed. For instance, α-lithiation of N-protected azetidines can generate a nucleophilic carbon center that can be trapped with various electrophiles, providing a route to 2-substituted azetidines. nih.gov

Radical Reactions: The generation of radical species on the azetidine ring offers another pathway for functionalization. Research has shown that α-aminoalkyl radicals can be generated from amines and participate in cyclization reactions to form azetidines. nih.govresearchgate.net This suggests that a radical could be formed at the C2 position of the 2-methylazetidine ring, adjacent to the nitrogen atom. Such a radical intermediate could then engage in various addition or coupling reactions, expanding the synthetic utility of the azetidine scaffold. nih.gov

Functionalization at Other Positions of the Azetidine Ring

Beyond the reactivity of the nitrile group, the azetidine ring itself can be functionalized at various positions to create a wide array of substituted derivatives.

Functionalization at the C3 position, alpha to the nitrile group, is a particularly valuable transformation.

Alkylation: The hydrogen atom at the C3 position is acidic due to the electron-withdrawing effect of the adjacent nitrile group. This allows for deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion (an enolate equivalent). rsc.orgrsc.org This nucleophilic intermediate can then react with various electrophiles, most commonly alkyl halides, in an α-alkylation reaction. rsc.org To control the stereoselectivity and reactivity, the azetidine nitrogen is often protected, for example, by forming an N-borane complex. rsc.orgrsc.org This strategy has been successfully employed for the diastereoselective α-alkylation of related azetidine-2-carbonitriles. rsc.orgrsc.org

Arylation: Palladium-catalyzed cross-coupling reactions provide a modern and powerful method for forming carbon-carbon bonds. The α-arylation of azetidines has been reported, specifically for azetidinyl esters. nih.gov This process involves the formation of an enolate, similar to the alkylation strategy, which then undergoes a palladium-catalyzed reaction with an aryl halide. nih.gov Applying this methodology to 2-methylazetidine-3-carbonitrile would provide a direct route to 3-aryl-3-cyano-2-methylazetidine derivatives. Additionally, palladium-catalyzed N-arylation reactions are well-established for azetidines, allowing for the introduction of aryl groups onto the ring nitrogen. researchgate.net

| Transformation | Position | Key Reagents & Strategy | Intermediate |

|---|---|---|---|

| Alkylation | C3 | 1. N-protection (e.g., BH₃) 2. Deprotonation (e.g., LDA) 3. Reaction with alkyl halide (R-X) | Nitrile-stabilized carbanion |

| Arylation | C3 | 1. Deprotonation (base) 2. Pd-catalyzed coupling with aryl halide (Ar-X) | Azetidine enolate |

| N-Arylation | N1 | Pd-catalyzed coupling with aryl halide (Ar-X) | N/A |

A variety of substituted azetidine derivatives can be synthesized through several key strategic approaches.

One common and effective method involves the introduction of a good leaving group, such as a mesylate or tosylate, at the C3 position, typically derived from a 3-hydroxyazetidine precursor. google.com This electrophilic center is then susceptible to nucleophilic displacement (Sₙ2 reaction) by a wide range of nucleophiles, including amines, thiols, and azides, leading to a diverse set of 3-substituted azetidines. google.com

Another versatile strategy is the aza-Michael addition. This approach starts with an azetidine precursor containing an α,β-unsaturated ester at the C3 position (e.g., methyl 2-(azetidin-3-ylidene)acetate). nih.govmdpi.com Various N-heterocycles and other nitrogen nucleophiles can then add to the exocyclic double bond in a conjugate addition reaction to yield functionalized 3-substituted azetidine derivatives. nih.govmdpi.com

Applications of 2 Methylazetidine 3 Carbonitrile;hydrochloride As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Chemical Architectures

The chemical reactivity inherent in the strained azetidine (B1206935) ring, combined with the versatility of the nitrile group, positions 2-Methylazetidine-3-carbonitrile;hydrochloride as a key starting material for the elaboration of more complex molecules. The nitrile moiety can be readily transformed into a variety of functional groups, such as amines, carboxylic acids, and tetrazoles, which serve as handles for further synthetic manipulations.

For instance, the reduction of the nitrile to a primary amine furnishes a nucleophilic center that can participate in a wide range of bond-forming reactions. This transformation opens pathways to substituted aminomethylazetidines, which are valuable scaffolds in their own right. Furthermore, hydrolysis of the nitrile group leads to the corresponding azetidine-3-carboxylic acid derivative, a constrained amino acid analog that can be incorporated into peptides and other biologically relevant molecules.

The strategic placement of the methyl group at the 2-position of the azetidine ring introduces a chiral center, allowing for the synthesis of enantiomerically pure complex molecules. This stereochemical control is crucial in the development of compounds with specific biological activities. The diastereoselective functionalization of the azetidine ring, guided by the existing stereocenter, enables the construction of intricate three-dimensional structures with high precision.

The general utility of substituted azetidines as precursors is well-documented. For example, the synthesis of novel heterocyclic amino acids containing azetidine rings has been achieved through various synthetic strategies, highlighting the importance of functionalized azetidines as building blocks for complex bioactive molecules. nih.gov The presence of both a nitrile and a methyl group on the azetidine ring of this compound provides multiple points for diversification, making it an ideal starting material for the synthesis of elaborate chemical architectures.

Construction of Fused and Spirocyclic Azetidine Systems

The unique structural features of this compound make it an excellent candidate for the construction of more complex and sterically demanding ring systems, such as fused and spirocyclic azetidines. These scaffolds are of significant interest in medicinal chemistry as they can explore novel regions of chemical space and often exhibit improved pharmacological properties.

The synthesis of fused azetidine systems can be achieved by leveraging the reactivity of both the azetidine nitrogen and the functional groups derived from the nitrile. For example, after conversion of the nitrile to a suitable functional group, intramolecular cyclization reactions can be employed to form bicyclic structures where the azetidine ring is fused to another ring system. A notable example, while not starting from the exact title compound, demonstrates the diversification of a densely functionalized azetidine ring system to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov

Spirocyclic azetidines, where the azetidine ring shares a single atom with another ring, can also be synthesized using this compound as a starting material. The synthesis of multifunctional spirocycles has been achieved from cyclic carboxylic acids, leading to the formation of azetidinones which are then reduced to the corresponding spirocyclic azetidines. nih.gov This approach underscores the potential of appropriately functionalized azetidines in the construction of these three-dimensionally complex structures. The methyl group on the azetidine ring can influence the stereochemical outcome of such cyclization reactions, providing a means to control the spatial arrangement of the resulting spirocyclic framework.

The table below illustrates the types of complex ring systems that can be accessed from functionalized azetidine precursors.

| Ring System | Description | Synthetic Strategy |

| Fused Azetidines | Bicyclic systems where the azetidine ring shares a bond with another ring. | Intramolecular cyclization following functional group manipulation of the nitrile. |

| Spirocyclic Azetidines | Bicyclic systems where the azetidine ring shares a single atom with another ring. | Cyclization reactions involving precursors derived from this compound. |

| Bridged Azetidines | Bicyclic systems where the azetidine ring is connected to another ring system via a bridge. | Multi-step synthetic sequences involving ring-closing metathesis or other advanced cyclization techniques. |

Role in Material Science Precursor Chemistry (non-biological applications)

While the applications of azetidine derivatives are predominantly explored in the life sciences, their unique structural and reactive properties also suggest potential for their use as precursors in material science. The incorporation of the rigid and strained azetidine ring into polymer backbones or as pendant groups can impart unique thermal and mechanical properties to the resulting materials.

One potential application lies in the development of novel polymers. The bifunctional nature of derivatives of this compound, after appropriate modification of the nitrile group, could allow them to act as monomers in polymerization reactions. For example, conversion of the nitrile to an amine and the azetidine nitrogen to a reactive site could enable its use in step-growth polymerization to form polyamides or polyimines with constrained cyclic units in the backbone. Such polymers might exhibit enhanced thermal stability and rigidity compared to their acyclic counterparts.

Furthermore, the nitrile group itself can participate in polymerization reactions. For example, under certain conditions, nitriles can undergo cyclotrimerization to form triazine rings, which are known for their thermal stability. Incorporating azetidine-containing triazine networks could lead to the development of novel thermosetting resins with interesting properties.

Although direct examples of this compound in material science are not prevalent in the literature, the compound's structure is analogous to other building blocks used in the synthesis of functional materials. Its incorporation into larger molecular frameworks could lead to materials with tailored characteristics for industrial applications. myskinrecipes.com

Development of Chemical Libraries for Diverse Research Purposes (excluding lead-like or drug-like)

The principles of diversity-oriented synthesis (DOS) aim to generate collections of structurally diverse molecules to probe biological processes and identify novel compounds with desired functions. This compound is an excellent scaffold for the construction of such chemical libraries due to its multiple points of diversification.

The azetidine nitrogen can be functionalized with a wide variety of substituents, while the nitrile group can be converted into a plethora of other functionalities. The inherent chirality of the molecule further increases the diversity of the resulting library. By systematically varying the substituents at these positions, a large and diverse collection of molecules can be rapidly synthesized.

While many chemical libraries are focused on the discovery of lead-like or drug-like molecules, the scaffolds derived from this compound can also be utilized for other research purposes, such as in the field of agrochemicals. The development of new pesticides and herbicides often relies on the screening of diverse chemical libraries to identify compounds with novel modes of action. The unique three-dimensional shapes and functionalities that can be accessed from this azetidine building block make it a valuable starting point for the synthesis of libraries aimed at agricultural applications.

The table below outlines the diversification points of this compound for library synthesis.

| Diversification Point | Potential Modifications | Resulting Functionalities |

| Azetidine Nitrogen | Alkylation, Acylation, Arylation | Secondary and tertiary amines, amides, sulfonamides |

| Nitrile Group | Reduction, Hydrolysis, Cycloaddition | Primary amines, carboxylic acids, amides, tetrazoles |

| Methyl Group Stereocenter | Use of specific enantiomers or diastereomers | Enantiomerically pure or diastereomerically enriched compounds |

The synthesis and diversification of densely functionalized azetidine ring systems have been described for generating skeletal diversity, which can be applied to the construction of libraries for various research purposes beyond drug discovery. nih.gov

Spectroscopic and Advanced Analytical Methodologies for 2 Methylazetidine 3 Carbonitrile;hydrochloride Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-Methylazetidine-3-carbonitrile;hydrochloride, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are critical for assigning all proton and carbon signals and confirming the connectivity and relative stereochemistry of the substituents on the azetidine (B1206935) ring.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule. The hydrochloride form of the compound means the azetidine nitrogen is protonated, which influences the chemical shifts of nearby protons and carbons, typically causing them to shift downfield due to deshielding effects.

Based on the structure and analysis of similar azetidine derivatives, the following chemical shifts are predicted. The trans configuration, where the methyl and nitrile groups are on opposite sides of the ring, dictates the specific coupling constants observed between the ring protons.

Predicted ¹H NMR Chemical Shifts (in D₂O, referenced to residual HDO at 4.79 ppm)

| Proton | Multiplicity | Approx. Chemical Shift (ppm) | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| H2 | Quartet (q) | 4.2 - 4.4 | J(H2, H3) ≈ 6-7 Hz, J(H2, CH₃) ≈ 7 Hz | Proton on the carbon bearing the methyl group. |

| H3 | Triplet (t) or Doublet of Doublets (dd) | 3.8 - 4.0 | J(H3, H2) ≈ 6-7 Hz, J(H3, H4) ≈ 8-9 Hz | Proton on the carbon bearing the nitrile group. |

| H4 (axial) | Multiplet (m) | 4.0 - 4.2 | - | One of the two protons on C4. |

| H4 (eq) | Multiplet (m) | 3.8 - 4.0 | - | The other proton on C4. |

| CH₃ | Doublet (d) | 1.5 - 1.7 | J(CH₃, H2) ≈ 7 Hz | Methyl group protons. |

Predicted ¹³C NMR Chemical Shifts (in D₂O)

| Carbon | Approx. Chemical Shift (ppm) | Notes |

|---|---|---|

| C2 | 55 - 60 | Carbon attached to the methyl group and nitrogen. |

| C3 | 25 - 30 | Carbon attached to the nitrile group. |

| C4 | 50 - 55 | Methylene (B1212753) carbon of the azetidine ring. |

| CH₃ | 15 - 20 | Methyl carbon. |

To confirm the assignments made from 1D NMR and to establish the molecule's connectivity and stereochemistry, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 2-Methylazetidine-3-carbonitrile, COSY would show a correlation between the H2 proton and the CH₃ protons, as well as between H2 and H3. It would also show correlations between H3 and the two H4 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each proton signal to its corresponding carbon signal (e.g., H2 with C2, H3 with C3, etc.).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining stereochemistry. For the trans isomer, a spatial correlation (NOE) would be expected between the H2 and H3 protons as they are on the same face of the ring. Conversely, a weaker or absent correlation would be seen between the CH₃ group and the H3 proton.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be used to observe the protonated molecular ion of the free base.

The molecular formula of the free base is C₅H₈N₂. Its exact mass is 96.0687 Da. In ESI-MS, the expected molecular ion peak [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of 97.0765.

Under higher energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), the molecule will fragment in a predictable manner. The fragmentation pattern provides a fingerprint that helps confirm the structure. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) is a dominant fragmentation pathway for cyclic amines. libretexts.org

Plausible Mass Spectrometry Fragmentation Pattern

| m/z | Possible Fragment Ion | Formula of Lost Neutral | Notes |

|---|---|---|---|

| 97 | [C₅H₉N₂]⁺ | - | Molecular ion [M+H]⁺. |

| 82 | [C₄H₆N₂]⁺ | CH₃• | Loss of the methyl radical. |

| 70 | [C₄H₆N]⁺ | HCN | Loss of hydrogen cyanide from the molecular ion. |

| 55 | [C₃H₅N]⁺ | CH₂N•, H• | Ring opening and subsequent fragmentation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

For this compound, the key absorptions would confirm the presence of the nitrile group, the secondary amine salt, and the alkyl framework. The C≡N stretch is a particularly sharp and easily identifiable peak. nih.govmit.edu

Expected Infrared Absorption Bands | Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | | :--- | :--- | :--- | :--- | | 2400 - 2700 | R₂NH₂⁺ | N-H Stretch | Broad, Strong | Characteristic of a secondary amine salt. | | 2240 - 2260 | C≡N | Stretch | Sharp, Medium | Diagnostic for the nitrile group. mit.edu | | 2850 - 2960 | C-H (Alkyl) | Stretch | Medium | From the methyl and methylene groups. | | 1580 - 1650 | R₂NH₂⁺ | N-H Bend | Medium | Asymmetric and symmetric bending of the amine salt. | | 1400 - 1470 | C-H (Alkyl) | Bend | Medium | Scissoring and bending modes of CH₂ and CH₃ groups. |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. acs.org If a suitable single crystal of this compound can be grown, this technique would provide unambiguous proof of its atomic connectivity, conformation, and relative stereochemistry.

The analysis would yield precise data on:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths and angles of the basic repeating unit of the crystal.

Bond Lengths and Angles: Confirming the strained four-membered azetidine ring and the geometry of the substituents.

Conformation: Revealing the puckering of the azetidine ring in the solid state.

Stereochemistry: Unequivocally confirming the trans relationship between the methyl and nitrile groups. If a chiral resolution has been performed, it can also determine the absolute configuration (e.g., (2R, 3S) or (2S, 3R)).

While this technique is exceptionally powerful, specific crystallographic data for this compound is not widely available in published literature, though the method has been successfully applied to other complex azetidine derivatives. chemrxiv.orgnih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for assessing the purity of a chemical sample and for separating it from impurities or other isomers. For this compound, several chromatographic methods are applicable.

Thin-Layer Chromatography (TLC): A rapid qualitative technique used to monitor reaction progress and quickly assess sample purity. A suitable solvent system (e.g., dichloromethane/methanol/ammonium hydroxide) would be developed to achieve good separation between the product and any starting materials or byproducts. The spots can be visualized using a stain such as ninhydrin, which reacts with the amine.

High-Performance Liquid Chromatography (HPLC): A quantitative method for determining purity. A reversed-phase (e.g., C18) or normal-phase column could be used. An HPLC method would be developed to separate the trans isomer from any potential cis isomer impurity. The purity is determined by integrating the area of the product peak relative to the total area of all peaks.

Gas Chromatography (GC): This technique can be used if the compound is sufficiently volatile and thermally stable, often after converting the hydrochloride salt to the more volatile free base. It provides high-resolution separation and can be used for purity analysis.

Flash Column Chromatography: This is a preparative technique used for purification. As demonstrated with similar azetidine-2-carbonitriles, silica (B1680970) gel column chromatography is effective for separating diastereomers and purifying the final product on a larger scale. nih.gov

Computational and Theoretical Investigations of 2 Methylazetidine 3 Carbonitrile;hydrochloride

Electronic Structure and Bonding Analysis

The electronic structure of 2-Methylazetidine-3-carbonitrile;hydrochloride is significantly influenced by the interplay of its constituent functional groups: the saturated azetidine (B1206935) ring, the electron-withdrawing nitrile group, and the electron-donating methyl group. The protonation of the nitrogen atom to form the hydrochloride salt further modulates the electronic landscape.

Density Functional Theory (DFT) calculations on similar substituted N-heterocycles provide insight into the expected charge distribution. The nitrogen atom, bearing a formal positive charge in the hydrochloride form, will be the most electron-deficient center. The electron-withdrawing nature of the cyano group will lead to a polarization of the C-C and C-N bonds, inducing a partial positive charge on the carbon atoms of the azetidine ring, particularly C3. Conversely, the methyl group at the C2 position will have a mild electron-donating effect.

Frontier molecular orbital (HOMO-LUMO) analysis is crucial for understanding the reactivity of a molecule. For the azetidinium cation, the LUMO is expected to be localized on the atoms of the azetidine ring, particularly the C-N bonds, indicating their susceptibility to nucleophilic attack. The HOMO would likely have significant contributions from the p-orbitals of the nitrile group and the sigma bonds of the ring. The presence of the electron-withdrawing nitrile group is expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted azetidinium ion.

Table 1: Predicted Electronic Properties of a Model Substituted Azetidinium Cation based on Analogous Systems

| Property | Predicted Characteristic | Influencing Factors |

|---|---|---|

| HOMO Energy | Lowered relative to alkyl-substituted azetidines | Electron-withdrawing nitrile group |

| LUMO Energy | Lowered relative to alkyl-substituted azetidines | Electron-withdrawing nitrile group and positive charge |

| HOMO-LUMO Gap | Relatively large, suggesting kinetic stability | Saturated nature of the ring |

| Charge on Nitrogen | Positive | Protonation (hydrochloride salt) |

| Charge on C3 | Partial Positive | Inductive effect of the nitrile group |

Conformational Analysis and Ring Dynamics of the Azetidine System

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. rsc.org This puckering is a dynamic process, and the ring can invert between two equivalent puckered conformations. The presence of substituents on the ring significantly influences the conformational preference and the energy barrier to ring inversion.

For 2-Methylazetidine-3-carbonitrile, two primary puckered conformations are possible, differing in the relative axial or equatorial positioning of the methyl and nitrile groups. The dihedral angle of the ring puckering in unsubstituted azetidine has been experimentally determined to be around 37°. rsc.org Computational studies on substituted azetidines have shown that the preferred conformation minimizes steric interactions between the substituents.

In the case of the cis isomer of 2-Methylazetidine-3-carbonitrile, one substituent would be in an axial-like position while the other is in an equatorial-like position. For the trans isomer, both substituents could occupy pseudo-equatorial positions, which is generally the more stable conformation. The hydrochloride form, with the protonated nitrogen, will also influence the ring geometry. Ab initio and DFT calculations are powerful tools for determining the relative energies of these conformers and the transition state for ring inversion. The energy barrier for nitrogen inversion in the parent azetidine is computationally predicted to be significant, and this is expected to be influenced by the electronic nature of the substituents.

Table 2: Representative Calculated Conformational Data for Substituted Azetidine Rings

| Parameter | Typical Calculated Value/Observation | Method |

|---|---|---|

| Ring Puckering Angle | 20-40° | Electron Diffraction, Ab initio |

| Ring Inversion Barrier | 5-15 kcal/mol | DFT, Ab initio |

| Axial vs. Equatorial Preference | Equatorial preferred for bulky groups | DFT |

Ab Initio and DFT Studies on Reaction Mechanisms Involving the Compound

Computational studies, particularly DFT, are invaluable for elucidating reaction mechanisms. For this compound, two primary areas of reactivity are of interest: reactions involving the azetidinium ring and reactions of the nitrile group.

The protonated azetidine ring is activated towards nucleophilic ring-opening. DFT calculations on similar azetidinium systems have shown that the regioselectivity of the attack is governed by both steric and electronic factors. A nucleophile can attack either the C2 or C4 carbon, leading to different ring-opened products. The presence of the methyl group at C2 would sterically hinder attack at this position, suggesting that nucleophilic attack would preferentially occur at C4. However, the electronic influence of the nitrile group at C3 could also play a role in modulating the electrophilicity of the ring carbons.

The nitrile group itself can undergo a variety of reactions, such as hydrolysis or reduction. DFT studies on the nucleophilic addition to nitriles have detailed the transition states and activation barriers for these processes. nih.gov The reaction is often catalyzed by acids or bases, and computational models can explore the role of the catalyst in lowering the activation energy. For instance, the mechanism of nucleophilic attack on the carbon of the nitrile group can be modeled to understand the stereoelectronic requirements of the reaction.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable method for calculating NMR chemical shifts. rsc.org

For this compound, GIAO-DFT calculations could predict the 1H and 13C NMR chemical shifts. The predicted spectrum would show distinct signals for the methyl protons, the protons on the azetidine ring, and the carbons of the ring, methyl, and nitrile groups. The chemical shifts would be influenced by the stereochemistry of the molecule (cis vs. trans) and the local electronic environment of each nucleus. Comparing the calculated shifts with experimental data can aid in the definitive assignment of the stereochemistry.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculations would predict the characteristic stretching frequencies for the N-H bond of the ammonium salt, the C≡N bond of the nitrile, and the C-H and C-C bonds of the azetidine ring and methyl group.

Table 3: Illustrative Comparison of Experimental vs. GIAO-DFT Calculated 13C NMR Chemical Shifts for a Substituted Azetidine (in ppm)

| Carbon Atom | Hypothetical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 60.5 | 61.2 | -0.7 |

| C3 | 35.2 | 34.8 | +0.4 |

| C4 | 55.8 | 56.5 | -0.7 |

| Methyl-C | 18.3 | 18.9 | -0.6 |

| Nitrile-C | 118.9 | 119.5 | -0.6 |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the intermolecular interactions of this compound in a solvent, typically water. These simulations model the motion of the solute and solvent molecules over time, governed by a force field that describes the inter- and intramolecular forces.

For this compound, MD simulations would be particularly useful for understanding the solvation of the azetidinium cation and the chloride anion. The simulations would show the arrangement of water molecules around the charged species, highlighting the formation of hydrogen bonds between the N-H group of the azetidinium ion and water molecules, as well as the hydration shell around the chloride ion.

Furthermore, MD simulations can be used to study ion pairing between the azetidinium cation and the chloride anion in solution. The simulations can provide information on the preferred distance and orientation of the ion pair and the lifetime of these interactions. This information is crucial for understanding the behavior of the salt in solution and its potential interactions with other molecules. The insights from such simulations are valuable in fields ranging from materials science to pharmacology. nih.gov

Future Perspectives and Emerging Research Directions for 2 Methylazetidine 3 Carbonitrile;hydrochloride

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of azetidine (B1206935) derivatives has historically been challenging due to the ring strain involved. medwinpublishers.com Future research will undoubtedly focus on developing more efficient and sustainable methods for the synthesis of 2-Methylazetidine-3-carbonitrile;hydrochloride. Current strategies for constructing the azetidine core often rely on intramolecular cyclization, cycloaddition reactions, and the transformation of other heterocyclic systems. medwinpublishers.comorganic-chemistry.org

Key future directions in synthesis will likely include:

Photochemical Methods: The use of visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, offers a powerful tool for constructing the azetidine ring under mild conditions. rsc.org This approach could enable the synthesis of diverse, densely functionalized azetidines, including analogs of 2-Methylazetidine-3-carbonitrile.

Strain-Release Driven Synthesis: Methodologies utilizing highly strained precursors like 1-azabicyclo[1.1.0]butanes can provide rapid access to functionalized azetidines. rsc.org The reaction of these precursors with various reagents could be a modular way to introduce the methyl and carbonitrile groups.

Catalytic Enantioselective Methods: As the biological activity of chiral molecules is often stereospecific, the development of catalytic enantioselective syntheses will be paramount. Drawing inspiration from the synthesis of related compounds like optically active 2-substituted azetidine-2-carbonitriles, methods employing chiral catalysts or auxiliaries could be adapted to produce specific stereoisomers of 2-Methylazetidine-3-carbonitrile. rsc.orgresearchgate.net

Green Chemistry Approaches: A shift towards more sustainable practices will prioritize the use of environmentally benign solvents, catalysts, and reaction conditions. This includes exploring biocatalytic methods, which have shown high efficiency and enantioselectivity in the transformation of racemic azetidine-2-carbonitriles. researchgate.net

| Synthetic Strategy | Potential Advantages for 2-Methylazetidine-3-carbonitrile Synthesis | Key Research Focus |

| Photochemical Cycloaddition | Mild reaction conditions, access to complex substitution patterns. rsc.org | Development of specific photocatalysts and starting materials. |

| Strain-Release Homologation | Modular and rapid assembly of the azetidine core. rsc.org | Control of regioselectivity and stereoselectivity. |

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure stereoisomers. rsc.org | Design of novel chiral ligands and catalysts. |

| Biocatalysis | High enantioselectivity, environmentally friendly conditions. researchgate.net | Enzyme screening and engineering for substrate specificity. |

Exploration of Novel Reactivity Pathways

The reactivity of azetidines is largely governed by their ring strain, which allows for selective ring-opening reactions that are not readily accessible in less strained systems like pyrrolidines. rsc.org Future research on this compound will focus on harnessing this reactivity to create more complex molecular architectures.

Emerging areas of exploration include:

Strain-Driven Ring Opening: The cleavage of the N–C sigma bond can be triggered under various conditions to yield valuable homologated amines. rsc.org For 2-Methylazetidine-3-carbonitrile, this could lead to the synthesis of functionalized γ-amino acids or other acyclic building blocks.

Functionalization of the Nitrile Group: The carbonitrile moiety is a versatile functional group that can be transformed into amines, amides, carboxylic acids, or tetrazoles. nih.govnih.gov Exploring these transformations will significantly expand the library of derivatives accessible from the parent compound.

Switchable Reactivity: Inspired by studies on related 2-azetines, future work could investigate "switchable" reaction pathways where the choice of catalyst or reaction conditions (e.g., ionic vs. radical) dictates the reaction outcome, leading to diverse products from a single starting material.

Late-Stage Functionalization: Developing methods for the selective modification of the azetidine ring or its substituents in the final stages of a synthetic sequence is a key goal in medicinal chemistry. nih.gov This would allow for the rapid generation of analogs for structure-activity relationship studies.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and process control, particularly when dealing with reactive intermediates. uniba.itnih.govuniba.it The application of flow chemistry to the synthesis of this compound is a promising future direction.

Key research opportunities in this area include:

Handling of Reactive Intermediates: The generation of lithiated azetidines, which can be highly reactive, is often more manageable in a flow reactor where temperature and reaction time can be precisely controlled. uniba.itnih.gov This could enable more efficient functionalization of the azetidine ring.

Sustainable Processes: Flow chemistry often allows for the use of greener solvents and can reduce waste generation. uniba.it Combining flow technology with sustainable solvents like cyclopentyl methyl ether (CPME) could lead to more environmentally friendly production methods. uniba.it

Automated Multi-Step Synthesis: Integrating flow reactors with automated platforms can streamline multi-step synthetic sequences, reducing manual intervention and accelerating the production of target molecules and their derivatives. nih.gov

Expansion of Non-Biological Applications as a Synthetic Intermediate

While azetidine-containing compounds are prominent in medicinal chemistry, their utility as synthetic intermediates extends to other fields. medwinpublishers.comrsc.org this compound and its derivatives have potential as versatile building blocks in materials science and organic synthesis.

Future research in non-biological applications may focus on:

Polymer Chemistry: Azetidines can be used as monomers or crosslinkers in the polymer industry. elsevier.com The specific substitution pattern of 2-Methylazetidine-3-carbonitrile could be exploited to create polymers with tailored properties.

Development of Novel Ligands: The rigid four-membered ring can serve as a scaffold for the design of novel ligands for catalysis.

Materials Science: The incorporation of the polar azetidine and nitrile functionalities into larger molecular frameworks could lead to materials with specific properties, such as improved stability or tailored reactivity, for use in coatings or other industrial applications. myskinrecipes.com

Advanced Computational Modeling for Rational Design of Derivatives